molecular formula C13H9BrF2N2O B4953008 N-(3-bromophenyl)-N'-(2,4-difluorophenyl)urea

N-(3-bromophenyl)-N'-(2,4-difluorophenyl)urea

Cat. No.: B4953008
M. Wt: 327.12 g/mol
InChI Key: XJRRBIXAXSLPHU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromine atom on the phenyl ring and two fluorine atoms on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea typically involves the reaction of 3-bromoaniline with 2,4-difluoroaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

3-bromoaniline+2,4-difluoroaniline+carbonyl sourceN-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea\text{3-bromoaniline} + \text{2,4-difluoroaniline} + \text{carbonyl source} \rightarrow \text{N-(3-bromophenyl)-N'-(2,4-difluorophenyl)urea} 3-bromoaniline+2,4-difluoroaniline+carbonyl source→N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea

Industrial Production Methods: In an industrial setting, the production of N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the urea compound.

    Reduction Products: Reduced forms of the urea compound, potentially leading to amines.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-(2,4-difluorophenyl)urea
  • N-(3-bromophenyl)-N’-(2,4-dichlorophenyl)urea
  • N-(3-bromophenyl)-N’-(2,4-dimethylphenyl)urea

Uniqueness: N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(15)7-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRRBIXAXSLPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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